- Structure-Based Design of Potent and Selective 3-Phosphoinositide-Dependent Kinase-1 (PDK1) Inhibitors, Journal of Medicinal Chemistry, 2011, 54(6), 1871-1895
Cas no 953780-78-4 ((3R)-3-methylmorpholine hydrochloride)
(3R)-3-methylmorpholine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- (R)-3-Methylmorpholine hydrochloride
- (3R)-3-methylmorpholine,hydrochloride
- (R)-3-Methylmorpholine hcl
- (3R)-3-methylmorpholine hydrochloride
- C5H11NO.ClH
- KSC494M2H
- (R)-3-Methyl-morpholine HCl
- MSOCQCWIEBVSLF-NUBCRITNSA-N
- (R)-3-methylmorpholin hydrochloride
- (R)-3-methyl-morpholine hydrochloride
- LS30011
- (3R)-3-Methyl-morpholine hydrochloride
- AB0031687
- ST2408167
- FT-0
- J-502454
- EN300-182292
- 953780-78-4
- (3R)-3-methylmorpholine;hydrochloride
- (R)-3-MethylmorpholineHydrochloride
- DTXSID70723491
- CS-W020732
- DS-2052
- AKOS015999455
- (3R)-3-Methylmorpholine--hydrogen chloride (1/1)
- SCHEMBL324663
- MFCD18382515
- M2847
-
- MDL: MFCD18382515
- Inchi: 1S/C5H11NO.ClH/c1-5-4-7-3-2-6-5;/h5-6H,2-4H2,1H3;1H/t5-;/m1./s1
- InChI Key: MSOCQCWIEBVSLF-NUBCRITNSA-N
- SMILES: C[C@H]1NCCOC1.Cl
Computed Properties
- Exact Mass: 137.06100
- Monoisotopic Mass: 137.0607417g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 56
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 21.3
Experimental Properties
- Melting Point: 123.0 to 127.0 deg-C
- PSA: 21.26000
- LogP: 1.12550
(3R)-3-methylmorpholine hydrochloride Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Storage Condition:0-10°C
(3R)-3-methylmorpholine hydrochloride Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(3R)-3-methylmorpholine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 53R0095S-5g |
(R)-3-Methylmorpholine hydrochloride |
953780-78-4 | 97% | 5g |
636.03CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 53R0095S-25g |
(R)-3-Methylmorpholine hydrochloride |
953780-78-4 | 97% | 25g |
2120.11CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 53R0095S-1g |
(R)-3-Methylmorpholine hydrochloride |
953780-78-4 | 97% | 1g |
212.01CNY | 2021-05-07 | |
| Fluorochem | 208853-1g |
R)-3-Methylmorpholine hydrochloride |
953780-78-4 | 95% | 1g |
£25.00 | 2022-03-01 | |
| Fluorochem | 208853-5g |
R)-3-Methylmorpholine hydrochloride |
953780-78-4 | 95% | 5g |
£75.00 | 2022-03-01 | |
| Fluorochem | 208853-10g |
R)-3-Methylmorpholine hydrochloride |
953780-78-4 | 95% | 10g |
£124.00 | 2022-03-01 | |
| Fluorochem | 208853-25g |
R)-3-Methylmorpholine hydrochloride |
953780-78-4 | 95% | 25g |
£270.00 | 2022-03-01 | |
| Alichem | A449036793-5g |
(R)-3-Methylmorpholine hydrochloride |
953780-78-4 | 95% | 5g |
$195.80 | 2023-08-31 | |
| Alichem | A449036793-10g |
(R)-3-Methylmorpholine hydrochloride |
953780-78-4 | 95% | 10g |
$280.80 | 2023-08-31 | |
| Alichem | A449036793-25g |
(R)-3-Methylmorpholine hydrochloride |
953780-78-4 | 95% | 25g |
$538.56 | 2023-08-31 |
(3R)-3-methylmorpholine hydrochloride Production Method
Production Method 1
Production Method 2
- Preparation of 5-(1H-1,2,3-triazol-4-yl)-1H-pyrazole derivatives as platelet aggregation inhibitors, World Intellectual Property Organization, , ,
Production Method 3
1.2 Reagents: Methanol ; 1 h, reflux
- Discovery of novel 2-(alkylmorpholin-4-yl)-6-(3-fluoropyridin-4-yl)-pyrimidin-4(3H)-ones as orally-active GSK-3β inhibitors for Alzheimer's disease, Bioorganic & Medicinal Chemistry Letters, 2015, 25(5), 1086-1091
Production Method 4
1.2 Reagents: Methanol Solvents: Methanol ; 1 h, 80 °C
- Preparation of 2-(cyclic amino)pyrimidone derivatives as tau protein kinase 1 (TPK1) inhibitors, World Intellectual Property Organization, , ,
Production Method 5
- 1,2-Dihydroindazolo[4,3-bc][1,5]benzoxazepines and related derivatives as PDK1 inhibitors and their preparation and use for the treatment of cancer, World Intellectual Property Organization, , ,
Production Method 6
- Preparation of 6-(4-pyrimidinyl)-1H-indazole derivatives as PDK1 inhibitors, World Intellectual Property Organization, , ,
Production Method 7
- Preparation of novel peptides as hepatitis C virus inhibitors, World Intellectual Property Organization, , ,
(3R)-3-methylmorpholine hydrochloride Raw materials
(3R)-3-methylmorpholine hydrochloride Preparation Products
(3R)-3-methylmorpholine hydrochloride Suppliers
(3R)-3-methylmorpholine hydrochloride Related Literature
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on (3R)-3-methylmorpholine hydrochloride
Introduction to (3R)-3-methylmorpholine hydrochloride (CAS No. 953780-78-4)
(3R)-3-methylmorpholine hydrochloride, with the chemical formula C6H14N·HCl, is a significant compound in the field of pharmaceutical chemistry and drug development. This compound, identified by its CAS number 953780-78-4, has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The enantiomerically pure nature of this compound, specifically the (3R) configuration, makes it a valuable candidate for further research and development.
The< strong>3-methylmorpholine hydrochloride moiety is a derivative of morpholine, which is known for its ability to act as a ligand in various catalytic systems and as a solvent in pharmaceutical formulations. The hydrochloride salt form enhances the stability and solubility of the compound, making it more suitable for industrial and laboratory applications. This has led to its exploration in the synthesis of complex molecules, particularly in the pharmaceutical industry where precise molecular architecture is crucial.
In recent years, there has been a growing interest in chiral drugs due to their improved efficacy and reduced side effects compared to their racemic counterparts. The (3R)-configuration of 3-methylmorpholine hydrochloride positions it as a promising building block for the synthesis of enantiomerically pure drugs. Research has shown that the stereochemistry of a drug molecule can significantly influence its biological activity, making compounds like this one highly valuable for drug discovery.
One of the most compelling aspects of (3R)-3-methylmorpholine hydrochloride is its role in asymmetric synthesis. The compound has been utilized as a chiral auxiliary in various catalytic reactions, enabling the formation of complex stereocenters with high enantioselectivity. This capability is particularly important in the development of beta-blockers, antipsychotics, and other therapeutic agents where enantiomeric purity is critical.
Recent studies have also explored the use of (3R)-3-methylmorpholine hydrochloride in polymer chemistry. Its morpholine ring can interact with various functional groups, making it an excellent candidate for modifying polymer properties. For instance, it has been used to enhance the biodegradability and mechanical strength of certain polymeric materials. This dual functionality as both a pharmaceutical intermediate and a polymer additive underscores its versatility.
The pharmacological potential of (3R)-3-methylmorpholine hydrochloride has not gone unnoticed by researchers. Preclinical studies have indicated that derivatives of this compound may exhibit significant therapeutic effects in areas such as central nervous system disorders and cardiovascular diseases. The ability to fine-tune the molecular structure while maintaining stereochemical integrity offers a unique advantage in designing novel drug candidates.
In addition to its pharmaceutical applications, (3R)-3-methylmorpholine hydrochloride has found utility in chemical research as a reference standard and intermediate. Its well-characterized properties make it an ideal candidate for method development and quality control purposes. Laboratories worldwide have incorporated this compound into their analytical protocols to ensure accuracy and reliability in their research outputs.
The synthesis of (3R)-3-methylmorpholine hydrochloride involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advances in synthetic methodologies have made it possible to produce this compound on both laboratory and industrial scales. Techniques such as asymmetric hydrogenation and chiral resolution have been particularly effective in isolating the desired enantiomer.
The environmental impact of producing and using (3R)-3-methylmorpholine hydrochloride is another area of interest. Efforts have been made to develop greener synthetic routes that minimize waste generation and reduce energy consumption. These sustainable practices align with global initiatives aimed at promoting environmentally responsible chemical manufacturing.
Future research directions for (3R)-3-methylmorpholine hydrochloride include exploring its role in drug delivery systems. The compound's ability to form stable complexes with other molecules suggests potential applications in targeted drug delivery mechanisms. By integrating this compound into nanocarriers or prodrugs, researchers aim to enhance therapeutic efficacy while reducing systemic side effects.
In conclusion, (3R)-3-methylmorpholine hydrochloride (CAS No. 953780-78-4) is a multifaceted compound with significant potential across multiple domains of chemistry and medicine. Its unique structural features, combined with its stereochemical purity, make it an invaluable asset for both academic research and industrial applications. As our understanding of molecular interactions continues to evolve, compounds like this one will undoubtedly play a crucial role in shaping the future of pharmaceuticals and materials science.
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